Androsta-1,4,6-triene-3,17-dione
CAS No.: 633-35-2
Cat. No.: VC21340462
Molecular Formula: C19H22O2
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 633-35-2 |
---|---|
Molecular Formula | C19H22O2 |
Molecular Weight | 282.4 g/mol |
IUPAC Name | (8R,9S,10R,13S,14S)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
Standard InChI | InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,7,9,11,14-16H,5-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 |
Standard InChI Key | DKVSUQWCZQBWCP-QAGGRKNESA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=CC(=O)C=C[C@]34C |
SMILES | CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)C=CC34C |
Canonical SMILES | CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)C=CC34C |
Chemical Properties and Structure
Molecular Identification
Androsta-1,4,6-triene-3,17-dione possesses a distinctive chemical structure with the molecular formula C19H22O2 and a molecular weight of 282.38 g/mol . The compound's structure includes a steroid nucleus with characteristic double bonds at positions 1, 4, and 6, contributing to its specific biochemical activity profile. The compound is identified in chemical databases by the CAS registry number 633-35-2 .
Physical Properties
The physical and chemical properties of Androsta-1,4,6-triene-3,17-dione are summarized in the following table:
Property | Value |
---|---|
Melting Point | 164-165°C |
Boiling Point | 452.8±45.0°C (Predicted) |
Density | 1.16±0.1 g/cm³ (Predicted) |
Physical Form | Powder |
Solubility | Methanol: 50 mg/mL, soluble |
Recommended Storage | -20°C Freezer |
Table 1: Key physical properties of Androsta-1,4,6-triene-3,17-dione
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature:
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1,4,6-Androstatriene-3,17-dione
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1,4,6-Etioallochan-dione
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1,4,6-Andorstatriene-3,17-dione
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(8R,9S,10R,13S,14S)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione
These alternative names reflect different naming conventions and structural perspectives but refer to the same chemical entity.
Biological Activity and Mechanism of Action
Aromatase Inhibition
Androsta-1,4,6-triene-3,17-dione functions as an irreversible aromatase inhibitor . Aromatase (EC 1.14.14.14) is a cytochrome P450 enzyme responsible for catalyzing the conversion of androgens to estrogens in the body . By inhibiting this enzyme, Androsta-1,4,6-triene-3,17-dione can effectively reduce estrogen synthesis, potentially leading to increased androgen levels due to reduced conversion. This mechanism forms the basis for both its potential therapeutic applications and its classification as a prohibited substance in sports.
Metabolism and Detection
Metabolic Pathways
Investigations into the urinary metabolism of Androsta-1,4,6-triene-3,17-dione have revealed comprehensive details about how this compound is processed and eliminated by the human body . After administration, the compound is primarily excreted through two main routes:
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As the unchanged parent compound (Androsta-1,4,6-triene-3,17-dione)
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As its reduced 17β-hydroxy derivative (17β-hydroxyandrosta-1,4,6-trien-3-one)
Additionally, several reduced metabolites have been identified in post-administration urine samples:
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17β-hydroxyandrosta-1,4-dien-3-one (boldenone)
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17β-hydroxy-5β-androst-1-en-3-one (boldenone metabolite)
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17β-hydroxyandrosta-4,6-dien-3-one
The identification of these metabolites provides crucial markers for detecting the administration of Androsta-1,4,6-triene-3,17-dione in doping control contexts.
Analytical Detection Methods
The scientific literature describes several sophisticated analytical techniques for the detection and identification of Androsta-1,4,6-triene-3,17-dione and its metabolites:
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Gas Chromatography/Mass Spectrometry (GC/MS) analysis of underivatized compounds
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GC/MS and GC/tandem Mass Spectrometry (MS/MS) analysis of trimethylsilyl (TMS) derivatives
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation of the parent compound and its 17β-hydroxy metabolite
These complementary analytical approaches enable reliable detection of the compound in biological samples, which is particularly important for anti-doping testing protocols.
Impact on Endogenous Steroid Profile
Administration of Androsta-1,4,6-triene-3,17-dione has been documented to cause significant alterations in the endogenous steroid profile . The most notable change observed is in the androsterone/testosterone ratio, which serves as an additional biomarker for detecting the use of this compound . These alterations in steroid ratios reflect the compound's impact on the body's hormonal balance and provide valuable diagnostic indicators for anti-doping laboratories.
Applications and Significance
Research Applications
The aromatase-inhibiting properties of Androsta-1,4,6-triene-3,17-dione make it valuable for research into steroid metabolism and endocrine function. Studies utilizing this compound have contributed to understanding the role of aromatase in various biological processes and the effects of inhibiting this enzyme on steroid profiles and physiological functions .
Presence in Supplements
Androsta-1,4,6-triene-3,17-dione has been identified as an ingredient in sports supplements, including products marketed as "Novedex Xtreme," which were available on the sports supplement market . The compound's inclusion in such products is likely due to its potential effects on hormone levels, specifically its ability to decrease estrogen production while potentially increasing available androgens. This application highlights the intersection of biochemical research and sports supplementation industries.
Regulatory Status and Doping Considerations
Documented Cases in Doping Control
In 2006, three samples from routine sports doping control tested positive for metabolites of Androsta-1,4,6-triene-3,17-dione . These samples initially raised suspicion due to the presence of the boldenone metabolite 17β-hydroxy-5β-androst-1-en-3-one. Further investigation revealed that these findings likely resulted from the administration of supplements containing Androsta-1,4,6-triene-3,17-dione, such as the previously mentioned "Novedex Xtreme" . These cases demonstrate the practical application of the metabolic and detection research in actual anti-doping enforcement scenarios.
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